molecular formula C9H13ClN4O B2646201 6-Chloro-4-(isopropylamino)nicotinohydrazide CAS No. 1447226-53-0

6-Chloro-4-(isopropylamino)nicotinohydrazide

Cat. No. B2646201
CAS RN: 1447226-53-0
M. Wt: 228.68
InChI Key: KXVDSEWWEHKHAD-UHFFFAOYSA-N
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Description

“6-Chloro-4-(isopropylamino)nicotinohydrazide” is a chemical compound with the molecular formula C9H13ClN4O . It is related to Atrazine, a widely used herbicide .


Molecular Structure Analysis

The InChI code for “6-Chloro-4-(isopropylamino)nicotinohydrazide” is 1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15) . This indicates the presence of a chlorine atom, an isopropylamino group, and a nicotinohydrazide group in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

The research on similar compounds, such as those involving hydrazide derivatives, reveals significant antimicrobial activities. For example, the synthesis of novel amino acid hydrazide derivatives has been reported, where these compounds were tested for their antimicrobial activity against various bacteria, showing promising results compared to standard treatments like ampicillin (Khattab, 2005). This suggests that 6-Chloro-4-(isopropylamino)nicotinohydrazide could potentially be explored for similar antimicrobial applications.

Environmental Impact and Degradation

Another area of interest is the environmental impact and degradation of triazine herbicides, closely related in structure to the compound . Studies have investigated the degradation pathways and environmental fate of atrazine, a triazine herbicide, highlighting the significance of understanding the chemical stability and breakdown products in ecological systems (Arnold et al., 1995). These findings can be crucial for assessing the environmental safety and degradation mechanisms of 6-Chloro-4-(isopropylamino)nicotinohydrazide.

Potential for Photoaffinity Labeling

The use of azido-atrazine for photoaffinity labeling in chloroplast membranes to identify herbicide receptor proteins illustrates an innovative application of chemical probes for biological research (Pfister et al., 1981). This method could potentially be adapted to study the interaction of 6-Chloro-4-(isopropylamino)nicotinohydrazide with biological targets, providing insights into its mechanism of action at the molecular level.

properties

IUPAC Name

6-chloro-4-(propan-2-ylamino)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c1-5(2)13-7-3-8(10)12-4-6(7)9(15)14-11/h3-5H,11H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVDSEWWEHKHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC=C1C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(isopropylamino)nicotinohydrazide

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 6-chloro-4-(isopropylamino)nicotinate (2) (3 g, 12.39 mmol) in ethanol (10 mL), hydrazine hydrate (3 mL) was added and refluxed at 80° C. for 3 h. The reaction mixture was cooled and concentrated to obtain crude compound. The residue obtained was triturated with diethyl ether and hexane and filtered to get solid, 6-chloro-4-(isopropylamino)nicotinohydrazide (10). LC/MS: Acquity BEH C18 2.1×50 mm, 1.8 micron; Solvent A=0.1% TFA in water; Solvent B=0.1% TFA in ACN; gradient 0-100% B over 2 min; retention time: 0.58 min; LCMS (ES-API), m/z 229.6 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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